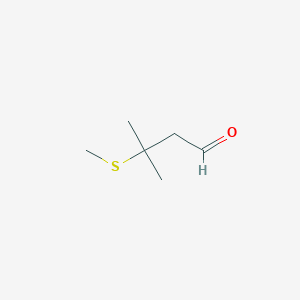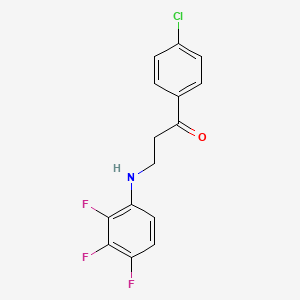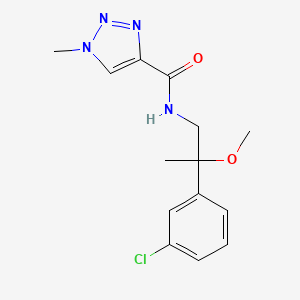
3-Methyl-3-(methylsulfanyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(methylsulfanyl)butanal is an organic compound with the molecular formula C6H12OS. It is a branched-chain aldehyde that contains a terminal carbonyl group. This compound is known for its distinctive odor and is used in various applications, particularly in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)butanal can be achieved through several methods. One common approach involves the Strecker degradation of amino acids, where the amino group reacts with reducing sugar moieties under heat-induced conditions . Another method includes the oxidation of corresponding alcohols using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fermentation processes followed by chemical synthesis. The fermentation process utilizes specific strains of microorganisms to produce the desired aldehyde, which is then extracted and purified .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-(methylsulfanyl)butanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation: 3-Methyl-3-(methylsulfanyl)butanoic acid
Reduction: 3-Methyl-3-(methylsulfanyl)butanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-3-(methylsulfanyl)butanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(methylsulfanyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attacks, leading to the formation of various products depending on the reaction conditions . The compound’s effects are mediated through its interactions with specific molecular targets and pathways, which are currently under investigation in various research studies .
Comparación Con Compuestos Similares
3-Methylbutanal: Another branched-chain aldehyde with similar chemical properties but lacks the methylsulfanyl group.
2-Methylbutanal: Similar structure but with the methyl group positioned differently on the carbon chain.
2-Methylpropanal: A related compound with a shorter carbon chain and different odor profile.
Uniqueness: 3-Methyl-3-(methylsulfanyl)butanal is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain aldehydes. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Propiedades
IUPAC Name |
3-methyl-3-methylsulfanylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLCZPCTIIRMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2714168.png)
![4-fluoro-N-({5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2714170.png)
![7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714172.png)

![(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide](/img/structure/B2714175.png)
![2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)
![(3As,5S,6aS)-4-(2-chloroacetyl)-N-cyclopropyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxamide](/img/structure/B2714177.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)
![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)
![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)



![2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide](/img/structure/B2714189.png)
